7-Ethoxyresorufin

CYP1A1 CYP1A2 enzyme kinetics

7-Ethoxyresorufin (7-ER; Resorufin ethyl ether; CAS 5725-91-7) is a synthetic 7-alkoxyresorufin fluorogenic probe within the phenoxazine class. It functions as both a substrate and a competitive inhibitor of cytochrome P450 enzymes, most notably CYP1A1, and upon O-deethylation releases the highly fluorescent product resorufin (Ex/Em 570/580 nm).

Molecular Formula C14H11NO3
Molecular Weight 241.24 g/mol
CAS No. 5725-91-7
Cat. No. B015458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Ethoxyresorufin
CAS5725-91-7
Synonyms7-ethoxy-3H-phenoxazin-3-one
7-ethoxyresorufin
ethoxyresorufin
Molecular FormulaC14H11NO3
Molecular Weight241.24 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2
InChIInChI=1S/C14H11NO3/c1-2-17-10-4-6-12-14(8-10)18-13-7-9(16)3-5-11(13)15-12/h3-8H,2H2,1H3
InChIKeyCRCWUBLTFGOMDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%Solid

Structure & Identifiers


Interactive Chemical Structure Model





7-Ethoxyresorufin (CAS 5725-91-7): A Fluorogenic CYP1A Substrate with Defined Isozyme Selectivity for Research Procurement


7-Ethoxyresorufin (7-ER; Resorufin ethyl ether; CAS 5725-91-7) is a synthetic 7-alkoxyresorufin fluorogenic probe within the phenoxazine class. It functions as both a substrate and a competitive inhibitor of cytochrome P450 enzymes, most notably CYP1A1, and upon O-deethylation releases the highly fluorescent product resorufin (Ex/Em 570/580 nm) [1]. In human recombinant systems, 7-ER exhibits a Km of 2.8 ± 0.5 μM and Vmax of 18.2 ± 1.2 nmol/min/nmol P450 for CYP1A1, compared to a Km of 3.0 ± 0.6 μM and Vmax of only 0.23 ± 0.02 nmol/min/nmol P450 for CYP1A2 — representing an approximately 85-fold higher catalytic efficiency for CYP1A1 [1]. It is also metabolized by CYP1B1 (Km 1.0 ± 0.2 μM, Vmax 1.33 ± 0.06 nmol/min/nmol P450), establishing a broad CYP1 family substrate profile with quantifiable isoform preference [1]. The compound is widely employed in the ethoxyresorufin-O-deethylase (EROD) assay as a biochemical marker for CYP1A induction in toxicology, environmental biomonitoring, and drug metabolism studies [2].

Why 7-Ethoxyresorufin Cannot Be Replaced by Other Alkoxyresorufins in CYP Activity Assays


The 7-alkoxyresorufin series is highly differentiated by alkyl chain length and structure, producing profound, quantifiable differences in CYP isoform selectivity, kinetic behavior, and off-target pharmacology that preclude generic substitution. In purified rat P450 systems, 7-ethoxyresorufin exhibits primary selectivity for CYP1A1, whereas 7-methoxyresorufin preferentially measures CYP1A2 and 7-pentoxyresorufin is selective for CYP2B1 [1]. Monoclonal antibody inhibition studies confirm that anti-P450IA antibody inhibits EROD activity by 79% while only reducing PROD (7-pentoxyresorufin O-depentylase) by 50%, whereas anti-P450IIB antibody has no effect on EROD yet inhibits PROD by ≥96% [2]. Beyond CYP selectivity, 7-ethoxyresorufin carries a unique off-target activity as a noncompetitive inhibitor of neuronal nitric oxide synthase (nNOS; Ki = 0.76 ± 0.06 μM) that is not shared by 7-methoxyresorufin or 7-pentoxyresorufin [3]. Even at the analytical level, the spectral discrimination between 7-ethoxyresorufin and its product resorufin differs from that of other alkoxyresorufins: at the optimal excitation wavelength of 560 nm, ethoxyresorufin excitation reaches only 37% of its maximum while resorufin reaches 86%, providing a 2.3-fold signal-to-background advantage critical for low-activity sample detection [4]. These multi-dimensional differences mean that substituting one alkoxyresorufin for another without accounting for isoform specificity, kinetic behavior, and spectral properties yields non-comparable data.

7-Ethoxyresorufin Quantitative Differentiation Evidence for Scientific Procurement Decisions


CYP1A1 Displays ~85-Fold Higher Catalytic Efficiency Than CYP1A2 for 7-Ethoxyresorufin O-Deethylation

In a direct comparison using human recombinant CYP enzymes under identical assay conditions, 7-ethoxyresorufin O-deethylation exhibited an approximately 85-fold higher catalytic efficiency (Vmax/Km) for CYP1A1 than for CYP1A2 [1]. Specifically, CYP1A1 showed a Vmax of 18.2 ± 1.2 nmol/min/nmol P450 with a Km of 2.8 ± 0.5 μM (efficiency ≈ 6.50), while CYP1A2 showed a Vmax of only 0.23 ± 0.02 nmol/min/nmol P450 with a Km of 3.0 ± 0.6 μM (efficiency ≈ 0.077) [1]. CYP1B1 exhibited intermediate efficiency (Vmax 1.33 ± 0.06 nmol/min/nmol P450, Km 1.0 ± 0.2 μM). This establishes 7-ethoxyresorufin as a kinetically preferred probe for CYP1A1 activity measurement, whereas compounds such as 7-methoxyresorufin show higher CYP1A2 preference [1].

CYP1A1 CYP1A2 enzyme kinetics

Monoclonal Antibody Inhibition Confirms 7-Ethoxyresorufin as a CYP1A1-Selective Probe Distinct from 7-Pentoxyresorufin (CYP2B1 Probe)

Monoclonal antibody (MAb)-directed inhibition studies in rat liver microsomes quantitatively distinguish the CYP isoform contributions to 7-ethoxyresorufin versus 7-pentoxyresorufin metabolism [1][2]. Anti-P450IA MAb (1-7-1) inhibited EROD activity by 79% in 3-methylcholanthrene-induced microsomes but inhibited PROD (7-pentoxyresorufin O-depentylase) by only 50% [1]. Conversely, three independent anti-P450IIB MAbs (2-66-3, 4-7-1, 4-29-5) had no measurable effect on EROD activity while inhibiting PROD by ≥96% in phenobarbital-induced microsomes [1]. This confirms that 7-ethoxyresorufin is predominantly metabolized by CYP1A subfamily enzymes, whereas 7-pentoxyresorufin is primarily a CYP2B substrate — a selectivity profile that cannot be replicated by either compound for the other's target isoform. Purified rat P450 data from Burke et al. further confirm that CYP1A1 shows selectivity for ethoxyresorufin, CYP1A2 for methoxyresorufin, and CYP2B1 for pentoxy- and benzyloxyresorufin [2].

CYP isoform selectivity monoclonal antibody inhibition EROD vs PROD

Optimal Excitation at 560 nm Provides 2.3-Fold Fluorescence Discrimination Between 7-Ethoxyresorufin Substrate and Resorufin Product

The integrity of the EROD fluorimetric assay depends on the ability to discriminate the fluorescence of the product resorufin from residual substrate 7-ethoxyresorufin. Radenac et al. (2004) systematically characterized the spectral properties of both standards and identified 560 nm as the optimal excitation wavelength [1]. At this wavelength, resorufin excitation reaches 86% of its maximum intensity, whereas 7-ethoxyresorufin excitation reaches only 37% of its maximum — yielding a 2.3-fold discrimination factor in favor of the product signal [1]. This spectral window is specific to the ethoxyresorufin/resorufin pair; other alkoxyresorufins have their own distinct spectral profiles requiring independent optimization. The commonly cited alternative wavelengths (e.g., 530 nm excitation with 580 nm emission) used for continuous fluorometric monitoring represent a different optimization strategy and may not maximize the signal-to-background ratio for endpoint EROD measurements [1].

fluorescence spectroscopy EROD assay optimization signal-to-background ratio

7-Ethoxyresorufin Is a Noncompetitive Inhibitor of Neuronal Nitric Oxide Synthase (nNOS; Ki = 0.76 μM) — A Pharmacological Activity Absent from Other Common Alkoxyresorufins

7-Ethoxyresorufin carries a quantitatively defined off-target pharmacological activity that is not shared by 7-methoxyresorufin or 7-pentoxyresorufin: it acts as a noncompetitive inhibitor of neuronal nitric oxide synthase (nNOS) with respect to L-arginine, exhibiting a Ki of 0.76 ± 0.06 μM [1]. Additionally, 7-ER is itself reduced by nNOS with a Km of 0.68 ± 0.07 μM, and this reduction is catalyzed by the nNOS reductase domain independently of the oxygenase domain [1]. This dual interaction — serving as both an nNOS substrate and inhibitor — means that in experimental systems where both CYP1A and nNOS are expressed, 7-ethoxyresorufin can simultaneously probe CYP1A activity and modulate NO signaling. No comparable nNOS inhibition is reported for 7-methoxyresorufin or 7-pentoxyresorufin in the peer-reviewed literature, making this a distinguishing feature for studies examining the CYP450-NOS crosstalk in vascular biology.

nNOS inhibition off-target pharmacology nitric oxide synthase

EROD Exhibits Biphasic Kinetics in Porcine and Rodent Microsomes Whereas MROD Is Monophasic — Differential Multi-Enzyme Contributions

Kinetic analyses in hepatic microsomes reveal fundamentally different reaction mechanisms for 7-ethoxyresorufin versus 7-methoxyresorufin. Using Eadie-Hofstee plot analysis in porcine liver microsomes, Zamaratskaia and Zlabek (2009) demonstrated that EROD activity follows biphasic kinetics, indicating that at least two distinct cytochrome P450 forms contribute to 7-ethoxyresorufin O-deethylation [1]. In contrast, MROD (7-methoxyresorufin O-demethylation) displayed monophasic kinetics, consistent with a single enzyme or multiple enzymes with similar affinities catalyzing the reaction [1]. Inhibitor profiling further confirmed this difference: EROD was inhibited by the selective CYP1A1 inhibitor ellipticine but not by the CYP1A2 inhibitor furafylline, whereas MROD was strongly inhibited by ellipticine and weakly by furafylline [1]. A similar biphasic EROD pattern was observed in rat and mouse liver microsomes by Hanioka et al. (2000), while human and monkey EROD exhibited monophasic kinetics [2]. This species- and substrate-dependent kinetic complexity means that single-Km models are inadequate for EROD data interpretation in common rodent models.

enzyme kinetics biphasic metabolism CYP1A phenotyping

Optimal Application Scenarios for 7-Ethoxyresorufin Based on Quantified Differentiation Evidence


CYP1A1-Selective Activity Measurement in Complex Biological Matrices Requiring Isoform Discrimination

When the experimental objective is to specifically quantify CYP1A1 catalytic activity in the presence of co-expressed CYP1A2 and CYP1B1, 7-ethoxyresorufin is the optimal alkoxyresorufin substrate. As demonstrated by Kapelyukh et al. (2019), human CYP1A1 exhibits an ~85-fold higher catalytic efficiency for 7-ethoxyresorufin O-deethylation than CYP1A2 [1], making EROD the most CYP1A1-selective fluorogenic assay available. This contrasts with 7-methoxyresorufin, which is preferentially metabolized by CYP1A2. For laboratories using rat or mouse liver microsomes, the biphasic EROD kinetics must be modeled with a two-enzyme system [2][3], but the assay nonetheless provides superior CYP1A1 resolution compared to alternative substrates. Procurement recommendation: For CYP1A1-focused studies, 7-ethoxyresorufin should be sourced with certified purity ≥95% (HPLC-verified) and used with the spectrally optimized 560 nm excitation wavelength validated by Radenac et al. (2004) to maximize product-to-substrate fluorescence discrimination [4].

Environmental Biomonitoring and Toxicological Screening for AhR-Mediated CYP1A Induction

The EROD assay using 7-ethoxyresorufin is the internationally standardized biomarker for aryl hydrocarbon receptor (AhR)-mediated CYP1A induction by dioxins, PCBs, and PAHs in environmental toxicology [1]. Its established biphasic kinetic behavior in fish and rodent species [2][3], combined with a validated fluorescence detection limit of 0.80 pmol resorufin per assay (S/N=3) [3], enables sensitive detection of low-level CYP1A induction in field-collected samples. The 2.3-fold product-to-substrate fluorescence discrimination [4] is particularly valuable for environmental samples with inherently low EROD activity. 7-Pentoxyresorufin (PROD assay for CYP2B) and 7-benzyloxyresorufin (BROD assay for CYP3A) cannot substitute for EROD in this context because they measure different CYP subfamilies [1]. For biomonitoring programs requiring inter-laboratory comparability, 7-ethoxyresorufin remains the consensus CYP1A probe substrate.

Dual-Pathway Investigations of CYP450–Nitric Oxide Synthase Crosstalk in Vascular Pharmacology

In experimental systems examining the interplay between cytochrome P450-mediated arachidonic acid metabolism and nitric oxide signaling in vascular tissues, 7-ethoxyresorufin uniquely serves as both a CYP1A1 substrate (EROD assay) and a pharmacologically defined nNOS inhibitor (Ki = 0.76 ± 0.06 μM) and substrate (Km = 0.68 ± 0.07 μM) [1]. No other commercially available alkoxyresorufin (including 7-methoxyresorufin and 7-pentoxyresorufin) possesses validated nNOS activity. This dual functionality enables a single compound to probe two interacting signaling systems. However, researchers must account for the potential confounding effect of nNOS inhibition when interpreting EROD activity data from tissues with significant nNOS expression, and should include appropriate nNOS inhibitor controls or use nNOS-knockout models to deconvolute the signals.

High-Throughput Screening for CYP1A1 Inhibitors Using the EROD Fluorescence Assay

The EROD fluorescence assay using 7-ethoxyresorufin is well-suited for high-throughput screening of CYP1A1 inhibitors due to the compound's well-characterized competitive inhibition of its own metabolism (IC50 = 0.1 μM for CYP1A1) [1], the robust product-to-substrate spectral discrimination, and the availability of validated kinetic parameters for recombinant human enzymes (Km = 2.8 μM, Vmax = 18.2 nmol/min/nmol for CYP1A1) [1]. The assay can be conducted in 96- or 384-well plate format with continuous fluorescence monitoring at Ex/Em 530/580 nm [2]. Unlike 7-methoxyresorufin-based MROD screening, the EROD assay benefits from the biphasic kinetic awareness that allows researchers to detect inhibitor effects on both high-affinity and low-affinity CYP components in microsomal preparations [3]. When selecting 7-ethoxyresorufin for HTS procurement, priority should be given to lots with documented solubility in DMSO or DMF and purity ≥98% to minimize vehicle-related fluorescence artifacts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Ethoxyresorufin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.